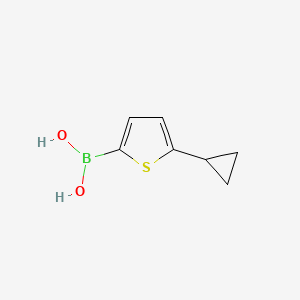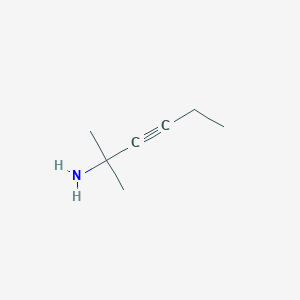
2-Methylhex-3-yn-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhex-3-yn-2-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This particular compound features a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon atom, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhex-3-yn-2-amine can be synthesized through various methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-methyl-3-hexyne with ammonia under controlled conditions can yield this compound. Another method involves the reduction of nitriles or imines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using ammonia and alkyl halides. The process typically requires precise control of temperature and pressure to ensure high yield and purity. Additionally, the use of catalysts can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methylhex-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-Methylhex-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Methylhex-3-yn-2-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The presence of the triple bond also allows it to undergo addition reactions, where the π-electrons are involved in forming new bonds. These interactions can affect biological pathways and chemical processes, making it a versatile compound in research and industry.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
2-Methylhex-3-yn-2-amine is unique due to its triple bond and specific placement of the methyl group, which imparts distinct chemical properties. Unlike simpler amines, it can participate in a wider range of reactions, including those involving the triple bond. This makes it a valuable compound for synthesizing more complex molecules and studying advanced chemical reactions.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-methylhex-3-yn-2-amine |
InChI |
InChI=1S/C7H13N/c1-4-5-6-7(2,3)8/h4,8H2,1-3H3 |
InChI Key |
CMXRNFFDSRZWBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
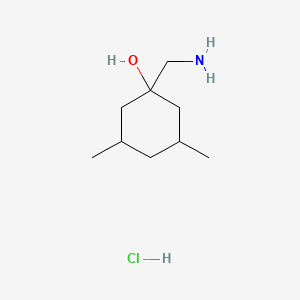
![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)
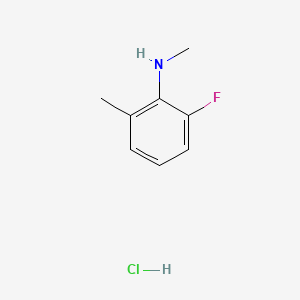

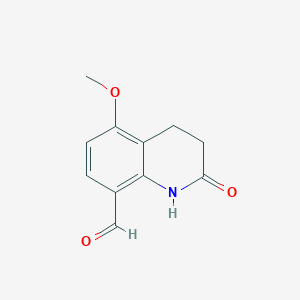
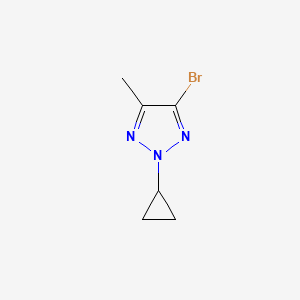
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
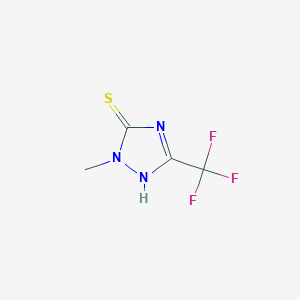
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)
![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

